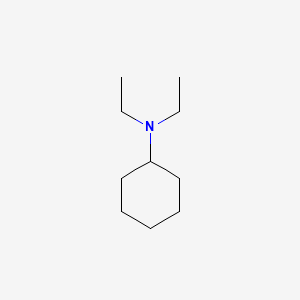

N,N-Diethylcyclohexylamine

Description

N,N-Diethylcyclohexylamine: Structural Classification and Nomenclature in Organic Chemistry

This compound is classified as a tertiary amine, featuring a cyclohexyl group and two ethyl groups attached to a central nitrogen atom. ontosight.ai Its systematic IUPAC name is N,N-diethylcyclohexanamine. nih.gov The compound is also known by several synonyms, including Cyclohexyldiethylamine and Diethylcyclohexylamine. ontosight.aicymitquimica.com

The chemical formula for this compound is C₁₀H₂₁N. ontosight.aiechemi.com Key identifiers for this compound include CAS Number 91-65-6 and EINECS number 202-087-2. ontosight.ai

| Property | Value |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| CAS Number | 91-65-6 |

| IUPAC Name | N,N-diethylcyclohexanamine |

| Synonyms | Cyclohexyldiethylamine, Diethylcyclohexylamine |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 193 - 196 °C |

| Flash Point | 57 °C |

| Density | ~0.84 g/cm³ |

| Sources: ontosight.aicymitquimica.comechemi.comchemicalbook.comalfa-chemistry.comtcichemicals.comfluorochem.co.uktcichemicals.com |

Historical Context of N,N-Dialkylcyclohexylamines in Chemical Synthesis and Applications

The synthesis and application of N,N-dialkylcyclohexylamines have a notable history in chemical research and industry. One of the common synthetic routes involves the alkylation of cyclohexylamine (B46788). For instance, the reaction of cyclohexylamine with ethanol (B145695) can produce this compound, alongside by-products like N-ethylcyclohexylamine. Another established method is reductive amination. Historically, purification methods such as fractional distillation after drying with agents like barium oxide have been employed to achieve high purity. chemicalbook.com

In terms of applications, N,N-dialkylcyclohexylamines have been utilized in various industrial processes. They have served as corrosion inhibitors, particularly in liquid fuels. google.comgoogle.com Their properties have also made them useful as catalysts in polymerization reactions and as intermediates in the synthesis of other organic compounds. For example, dicyclohexylamine (B1670486) has been used as a catalyst in polyurethane foam production and as a corrosion inhibitor in the oil and gas industry. ontosight.ai

Significance and Research Trajectories of this compound in Academic and Industrial Chemistry

This compound continues to be a compound of interest in both academic and industrial research, with several key areas of investigation.

Catalysis: The compound has been explored as a catalyst and accelerator in polymerization processes. For instance, in combination with saccharin (B28170) salts, it has shown effectiveness in the polymerization of methyl methacrylate. Furthermore, research has demonstrated its utility in the synthesis of unsymmetrically substituted triarylamines through dehydrogenative aromatization, employing a palladium-on-carbon (Pd/C) catalyst and p-toluenesulfonic acid (TsOH) as a co-catalyst. researchgate.netrsc.org This method represents an efficient route to complex organic molecules. researchgate.net

Corrosion Inhibition: this compound is recognized for its role as a corrosion inhibitor. ontosight.aigoogle.comgoogle.com This application is significant in industries where metal protection is crucial.

Water Treatment and CO2 Capture: The unique properties of this compound have led to its investigation in environmental applications. It has been studied as a "switchable water" agent, where its ability to change the ionic strength of a solution upon exposure to CO2 can be harnessed for various separation processes. rsc.org This includes applications in CO2 capture technologies, where it is considered as a phase-change solvent. chalmers.seuky.edu

Organic Synthesis: Beyond its catalytic roles, this compound serves as a building block in organic synthesis. It is used in the preparation of various nitrogen-containing compounds and has been employed in the synthesis of maleimides. google.com For example, it was used as a replacement for triethylamine (B128534) in the synthesis of N,N'-m-phenylenedimaleimide, resulting in a high yield. google.com It is also a component in the synthesis of dodecane-1-sulphonic acid, compound with this compound (1:1), which has applications as a surfactant and emulsifier. ontosight.ai

Biochemical Research: In the realm of biochemistry, the compound has been used to study enzyme inhibition mechanisms, such as its effect on RNA polymerase III.

The following table summarizes some of the key research applications of this compound:

| Research Area | Application |

| Catalysis | Polymerization of acrylic monomers, Synthesis of triarylamines |

| Corrosion Inhibition | Protection of metals in various industrial settings |

| Environmental Chemistry | CO2 capture, "Switchable water" applications |

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals, Synthesis of maleimides and surfactants |

| Biochemical Research | Enzyme inhibition studies |

| Sources: ontosight.aigoogle.comgoogle.comrsc.orgchalmers.segoogle.comontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXSDMKDSYXUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021799 | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

91-65-6 | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyldiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLDIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTV19LFB58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n Diethylcyclohexylamine

Direct Synthesis Approaches

Direct synthesis methods provide efficient routes to N,N-Diethylcyclohexylamine, primarily through reductive amination and related strategies.

Reductive Amination Routes to this compound

Reductive amination is a cornerstone in the synthesis of this compound, involving the reaction of a ketone with an amine in the presence of a reducing agent.

The reaction of cyclohexanone (B45756) with diethylamine (B46881) is a primary industrial method for producing this compound. scribd.com This process, known as reductive alkylation, typically involves reacting cyclohexanone and diethylamine under pressure in the presence of a catalyst. scribd.com The initial reaction between cyclohexanone and diethylamine forms an enamine intermediate. vedantu.com Subsequent reduction of this intermediate yields the final product.

Various catalysts are employed to facilitate this transformation. For instance, a patent describes a continuous process using a nickel catalyst at temperatures between 210°C and 240°C and pressures of about 2 to 10 kg/cm ². google.com Another approach utilizes supported ruthenium catalysts, often in combination with palladium, at temperatures ranging from 100–250 °C and pressures of 1–350 bar. scribd.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of this compound.

A study on the reductive amination of cyclohexanone with dimethylamine, a related reaction, highlights the challenges, such as the less polar nature of the carbonyl group and steric hindrance, which necessitate stricter reaction conditions. google.com This can lead to the formation of by-products like cyclohexanol (B46403) and the corresponding mono-alkylated amine. google.com

Table 1: Catalysts and Conditions for Reductive Amination of Cyclohexanone with Diethylamine

| Catalyst | Temperature (°C) | Pressure (bar) | Additional Notes |

| Nickel | 210 - 240 | ~2 - 10 | Continuous process google.com |

| Supported Ruthenium | 100 - 250 | 1 - 350 | Often used with palladium scribd.com |

| 0.5% Pd/Al₂O₃ | 145 | 45 | Used for dimethylamine, but relevant google.com |

| 1% Pt/Al₂O₃ | 140 | 60 | Used for dimethylamine, but relevant google.com |

| 50% Ni/Al₂O₃ | 120/140/155 | 60 | Used for dimethylamine, but relevant google.com |

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has emerged as a mild and highly selective reducing agent for the reductive amination of ketones, including the synthesis of this compound. sigmaaldrich.comiaea.org This reagent is favored over others like sodium cyanoborohydride (NaBH₃CN) due to its reduced toxicity and often superior yields. sigmaaldrich.commasterorganicchemistry.com

The reaction proceeds by mixing the ketone (cyclohexanone) and the amine (diethylamine) with sodium triacetoxyborohydride, often in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). scribd.comsciencemadness.org The addition of acetic acid can be beneficial, particularly for reactions involving less reactive ketones or amines. scribd.com Sodium triacetoxyborohydride is particularly effective because it selectively reduces the intermediate iminium ion much faster than it reduces the initial ketone. masterorganicchemistry.comsciencemadness.org

While direct examples for this compound are part of broader studies, the general methodology is well-established. For instance, the reductive amination of 2-heptanone (B89624) with diethylamine using NaBH(OAc)₃ has been documented, although it can be a slow reaction. scribd.com In some cases, to ensure the reaction goes to completion, it may be necessary to add the aldehyde and reducing agent in portions over an extended period. scribd.com

Table 2: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over ketones, less toxic byproducts. sigmaaldrich.commasterorganicchemistry.comsciencemadness.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but highly toxic, can leave cyanide residues. koreascience.kr |

| Sodium Borohydride (NaBH₄) | Can be used, but may also reduce the starting ketone. masterorganicchemistry.com |

Dehydrogenative Aromatization and Subsequent Hydrogenation Strategies

An alternative synthetic route involves the formation of an aromatic intermediate, N,N-diethylaniline, followed by its hydrogenation to yield this compound.

Dehydrogenative aromatization is a process that converts saturated cyclic compounds into their aromatic counterparts. In the context of this compound synthesis, this strategy can be applied to its precursors. For instance, this compound itself can undergo dehydrogenative aromatization to form N,N-diethylaniline. researchgate.net This reaction can be catalyzed by a combination of palladium on carbon (Pd/C) and p-toluenesulfonic acid (TsOH) in a high-boiling solvent like mesitylene (B46885) at elevated temperatures. researchgate.net

While this specific reaction transforms the target molecule into a precursor for a different synthetic pathway, the underlying principle of dehydrogenative aromatization is relevant. The transformation of cyclohexanone derivatives into aromatic compounds is a powerful synthetic tool. nih.govchemrxiv.org Nickel-based catalysts, for example, have been developed for the acceptorless dehydrogenative aromatization of various cyclohexanone derivatives. nih.govchemrxiv.org

The catalytic hydrogenation of N,N-diethylaniline is a direct method to produce this compound. This reaction involves the reduction of the aromatic ring of N,N-diethylaniline to a cyclohexane (B81311) ring. A variety of catalysts and conditions have been explored for this transformation.

One patented method describes the hydrogenation of N,N-dimethylaniline (a closely related compound) to N,N-dimethylcyclohexylamine in high yield and purity using a nickel catalyst in the absence of a solvent. google.com This process is conducted at elevated temperatures and pressures. google.com The hydrogenation of bulky aniline (B41778) derivatives like N,N-dimethylaniline can be challenging and often requires harsh conditions, such as high hydrogen pressure and temperatures. u-tokyo.ac.jp

Research has focused on developing more efficient catalytic systems that can operate under milder conditions. u-tokyo.ac.jp For example, Rh-Pt bimetallic nanoparticle catalysts have shown high activity in the hydrogenation of some aromatic compounds at ambient temperature and pressure, although their effectiveness for bulky anilines can be limited. u-tokyo.ac.jp The addition of a Lewis acid, such as scandium triflate, can significantly accelerate the hydrogenation of aniline derivatives. u-tokyo.ac.jp

N-Alkylation of Cyclohexylamine (B46788) with Ethanol (B145695)

The synthesis of this compound can be achieved through the N-alkylation of cyclohexylamine with ethanol. This reaction is a part of a broader class of reactions known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis. rsc.org In this process, a catalyst, typically a transition metal complex, temporarily abstracts hydrogen from the alcohol (ethanol) to form an aldehyde (acetaldehyde) in situ. rsc.org The aldehyde then reacts with the primary amine (cyclohexylamine) to form an imine intermediate. This intermediate is subsequently reduced by the metal hydride species that was formed in the initial dehydrogenation step, yielding the alkylated amine. rsc.org

This process can occur sequentially to first form N-ethylcyclohexylamine and then, through a second alkylation, this compound. sciengine.com The reaction is considered an atom-efficient and sustainable method as the only byproduct is water. rsc.org Various catalysts based on metals like Ruthenium (Ru) and Iridium (Ir) have been shown to be effective for the N-alkylation of amines with alcohols. rsc.orgacs.org For instance, studies on the one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol have noted the formation of N-ethylcyclohexylamine and this compound as byproducts, confirming the viability of the N-alkylation pathway of the cyclohexylamine ring with ethanol under certain catalytic conditions. sciengine.com One study noted that N-ethyl cyclohexylamine could undergo further alkylation to yield N,N-diethyl cyclohexylamine using a Pt–MoOx/γ-Al2O3 catalyst. osaka-u.ac.jp

Derivatization and Functionalization Strategies of this compound

Reactions Involving the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic and basic center, enabling reactions such as protonation and quaternization.

As a tertiary amine, this compound readily reacts with various acids to form ammonium (B1175870) salts. This protonation is a fundamental acid-base reaction. In aqueous solutions with a pH between 7 and 10, the amine functional group can be protonated, resulting in a positively charged molecule. google.com This property is exploited to create salts with enhanced solubility or stability. lookchem.com

Detailed studies have been conducted on the formation of salts with both simple and complex acids. For example, diethylcyclohexylammonium salts have been prepared using hydrochloric acid and perchloric acid in solvents like acetone. researchgate.net The resulting salts, such as diethylcyclohexylammonium chloride, can be isolated as pure crystals. researchgate.net The amine also serves as a salt-forming agent for larger, more complex molecules, such as Boc-protected amino acids, to improve their handling and stability. lookchem.com

| Acid Reactant | Resulting Salt | Solvent/Conditions | Reference |

|---|---|---|---|

| Hydrochloric Acid | Diethylcyclohexylammonium chloride | Acetone | researchgate.net |

| Perchloric Acid | Diethylcyclohexylammonium perchlorate | Acetone | researchgate.net |

| (2R)-2-[(tert-butoxy)carbonylamino]-5-phenylpentanoic acid | DCHA salt of (2R)-2-[(tert-butoxy)carbonylamino]-5-phenylpentanoic acid | - | lookchem.com |

| Hydroxylamine-O-sulfonic acid | Hydrazinium sulfate (B86663) salt (not isolated) | - | acs.org |

Quaternization involves the alkylation of the tertiary amine nitrogen, leading to the formation of a quaternary ammonium salt, which has a permanent positive charge. google.com This reaction typically occurs by treating the amine with an alkyl halide. The reaction of this compound with methyl iodide (methiodide) yields a quaternary ammonium salt with a melting point of 224°C. chemicalbook.com Quaternization can also be achieved with other tertiary amines using various alkylating agents in solvents like acetonitrile (B52724) or ethanol, often requiring heat. nih.govgoogleapis.com These reactions are fundamental in synthesizing polyelectrolytes and other functional materials where a cationic center is desired. googleapis.com

| Alkylating Agent | Product | Reference |

|---|---|---|

| Methyl Iodide | N,N-Diethyl-N-methylcyclohexylammonium iodide | chemicalbook.com |

Reactions Involving the Cyclohexyl Moiety

The cyclohexyl ring of this compound can also undergo functionalization, a key example being dehydrogenative aromatization. This reaction converts the saturated cycloalkane ring into an aromatic benzene (B151609) ring. Research has shown that this compound can be effectively converted to its aromatic analog, N,N-diethylaniline. researchgate.net This transformation is typically achieved using a catalyst system, such as Palladium on carbon (Pd/C) in combination with an acid co-catalyst like p-toluenesulfonic acid (TsOH), at elevated temperatures. researchgate.net

| Reaction | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dehydrogenative Aromatization | Pd/C (2 mol%), TsOH (10 mol%) | Mesitylene, 160 °C, 2h, Ar atm | 92% (GC Yield) | researchgate.net |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. acsgcipr.orgresearchgate.net These reactions are valued for their atom economy, reduction in waste, and ability to rapidly generate complex molecules from simple precursors. acsgcipr.orgnih.gov Well-known examples of MCRs include the Ugi, Passerini, and Biginelli reactions. researchgate.netnih.gov While this compound is a versatile building block, its direct incorporation as a primary reactant in classic one-pot MCRs is not widely documented in the surveyed literature. Often, syntheses that involve this amine are stepwise. For example, the synthesis of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide involves reacting this compound with 4-nitrobenzoic acid in the presence of a coupling agent, which is a common amide bond formation reaction rather than a true MCR. The principles of MCRs suggest potential for its use, but specific, developed protocols featuring this compound are not prominent.

Catalytic Applications and Mechanistic Investigations of N,n Diethylcyclohexylamine

N,N-Diethylcyclohexylamine as a Catalyst

The application of this compound as a catalyst is multifaceted, with significant contributions to both polymerization and general organic reactions.

Polymerization Catalysis

This compound plays a crucial role as a catalyst in several polymerization processes, influencing reaction rates and the properties of the resulting polymers.

In the manufacturing of polyurethane products, particularly rigid foam insulation, tertiary amines like this compound are employed as catalysts. gvchem.combasf.comgoogleapis.com These amines accelerate the reaction between polyols and isocyanates, which is the fundamental chemistry behind polyurethane formation. nih.gov The catalytic mechanism involves the amine activating the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group. This leads to the formation of the urethane (B1682113) linkage. In the context of foam production, these catalysts also promote the "blowing" reaction, where isocyanate reacts with water to produce carbon dioxide gas, which acts as the blowing agent to create the foam structure. gvchem.com The balance between the gelling (urethane formation) and blowing reactions is critical for achieving the desired foam properties, and catalysts like this compound help in controlling this balance. gvchem.com

This compound can also function as a co-catalyst in conjunction with other catalytic species, such as organometallic compounds. A notable example is its use with tin di-n-butyldilaurate in polyurethane systems. fluorine1.ru In such synergistic catalytic systems, the amine catalyst primarily accelerates the blowing reaction (isocyanate-water), while the tin catalyst is more selective for the gelling reaction (isocyanate-polyol). This dual-catalyst approach provides greater control over the foaming process, allowing for the fine-tuning of properties like foam density, cell structure, and curing time. The interaction between the two catalysts can lead to a more efficient and controlled polymerization process than what could be achieved with either catalyst alone.

Recent research has highlighted the role of tertiary amines, including this compound, in the copolymerization of carbonyl sulfide (B99878) (COS) and propylene (B89431) oxide (PO). rsc.orgrsc.orgresearchgate.net This reaction produces poly(propylene monothiocarbonate), a sulfur-containing polymer with potential applications in optical materials due to its high refractive index. rsc.orgresearchgate.net In this organocatalytic system, the tertiary amine, in combination with a Lewis acid like triethyl borane, facilitates the alternating copolymerization of COS and PO. rsc.org The steric and electronic properties of the amine catalyst have been found to significantly influence the catalytic activity and selectivity of the reaction. Studies have shown that less sterically hindered tertiary amines tend to exhibit higher catalytic activity in this specific copolymerization. rsc.org

Table 1: Copolymerization of Carbonyl Sulfide and Propylene Oxide with Tertiary Amine Catalysts This table presents data on the catalytic performance of various tertiary amines in the copolymerization of COS and PO.

| Catalyst System | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Mn (kg/mol) | Đ (PDI) |

|---|---|---|---|---|---|---|

| N,N-Dimethylcyclohexylamine/TEB | 60 | 1 | >99 | >99 | 221.8 | 1.1-1.3 |

| This compound/TEB | - | - | - | - | - | - |

| Triethylamine (B128534)/TEB | - | - | - | - | - | - |

Data for this compound and Triethylamine in this specific study was not provided in the excerpt. The table highlights the exceptional activity of N,N-Dimethylcyclohexylamine as a benchmark.

The influence of this compound on the polymerization of acrylic monomers has been a subject of investigation. google.com While some aromatic tertiary amines, when combined with saccharin (B28170), have shown to be effective catalysts for the polymerization of monomers like methyl methacrylate, non-aromatic tertiary amines such as this compound have been reported to be ineffective in certain systems. google.com One study noted that saccharin salts of this compound failed to produce any polymer under the tested conditions. google.com However, other sources suggest it can act as an accelerator in specific acrylic polymerization formulations, potentially leading to improved yields and product quality. The effectiveness of this compound in this context appears to be highly dependent on the specific monomer, co-catalysts, and reaction conditions. google.comsaudijournals.comors.orgresearchgate.net

Organic Reaction Catalysis

Beyond polymerization, this compound is utilized as a catalyst in various organic synthesis reactions. ontosight.aiontosight.ai Its basic and nucleophilic properties make it suitable for promoting reactions such as dehydrohalogenations, condensations, and as a base in reactions requiring a non-nucleophilic proton scavenger. For instance, it has been employed in the synthesis of unsymmetrically substituted triarylamines from diarylamines and cyclohexanones, where it contributes to achieving moderate to high yields of the desired products. It can also be involved in reductive amination processes. researchgate.net

In a study on the dehydrogenative aromatization of N,N-dialkylcyclohexylamines, this compound was converted to its corresponding aniline (B41778) derivative in the presence of a palladium on carbon (Pd/C) catalyst and p-toluenesulfonic acid (TsOH). researchgate.net This reaction demonstrates its role as a substrate that can undergo catalytic transformation.

Table 2: Dehydrogenative Aromatization of N,N-Dialkylcyclohexylamines This table shows the yield of the corresponding aniline derivative from the dehydrogenative aromatization of N,N-dimethylcyclohexylamine and this compound.

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N,N-Dimethylcyclohexylamine | Pd/C, TsOH | 160 | 2 | 85 |

| This compound | Pd/C, TsOH | 160 | 2 | 78 |

Mechanistic Insights into this compound Catalysis

Understanding the mechanism by which this compound catalyzes reactions is crucial for optimizing reaction conditions and predicting its effectiveness in new transformations.

In the context of isocyanate-thiol reactions, the catalytic action of tertiary amines like this compound is generally explained by a nucleophilic catalysis mechanism. scribd.com In this mechanism, the tertiary amine first reacts with the isocyanate to form a reactive complex. This complex is then more susceptible to attack by the thiol, leading to the formation of the thiourethane product and regeneration of the amine catalyst. researchgate.netscribd.com An alternative, though less favored, mechanism involves the amine acting as a general base, activating the thiol by deprotonation to form a more nucleophilic thiolate anion. However, the observed kinetic data and the influence of steric factors often support the nucleophilic catalysis pathway. scribd.com The basicity of the amine is a factor, but it is not the sole determinant of catalytic activity. scribd.com

The steric environment around the nitrogen atom of this compound significantly impacts its catalytic performance. scribd.com The bulky cyclohexyl group, combined with the two ethyl groups, creates considerable steric hindrance. This steric bulk can impede the approach of the amine to the electrophilic center of the substrate, thereby reducing its catalytic activity compared to less hindered amines like triethylamine. scribd.com This effect is clearly demonstrated in the isocyanate-thiol reaction, where this compound is a less effective catalyst than the smaller triethylamine, despite their comparable basicities. scribd.com The very low activity of highly hindered amines further underscores the importance of steric accessibility for efficient catalysis. scribd.com

Computational Modeling of this compound Catalysis Remains an Emerging Field

A comprehensive review of scientific literature reveals a notable gap in the computational investigation of catalytic pathways specifically involving this compound. While this tertiary amine is utilized in various chemical processes as a catalyst or a reaction promoter, detailed theoretical studies elucidating its precise mechanistic role at a quantum chemical level are not extensively available in published research.

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of catalytic cycles. These approaches allow researchers to calculate the energies of reactants, products, transition states, and intermediates, thereby providing a step-by-step understanding of how a catalyst facilitates a chemical transformation. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Despite the practical application of this compound in processes such as phase-transfer catalysis and polymerization, dedicated computational studies that model its interaction with substrates, the structures of transition states it helps to stabilize, and the corresponding energy profiles of the reactions it catalyzes are sparse.

For instance, while this compound is mentioned as a component in catalytic systems for isocyanate reactions and in the synthesis of polymers, the computational focus in related literature is often on the primary reactants or other components of the catalytic system rather than on the specific mechanistic contribution of the amine itself. Similarly, in the context of phase-transfer catalysis, where it can be employed to facilitate the transfer of reactants between immiscible phases, detailed computational models of its role in the interfacial mechanism are not readily found.

The scientific community has applied computational methods to understand the catalytic mechanisms of other tertiary amines, particularly in areas like CO2 capture and organocatalysis. These studies provide general insights into how the steric and electronic properties of tertiary amines influence their catalytic activity. However, direct extrapolation of these findings to this compound without specific computational data for this compound would be speculative.

The absence of detailed computational research on this compound's catalytic pathways presents an opportunity for future investigation. Such studies would be invaluable for a more profound understanding of its function and could pave the way for its more effective use in industrial and synthetic chemistry.

Due to the lack of specific research data, a detailed section on "Computational Chemistry Approaches to Elucidate Catalytic Pathways" for this compound, complete with data tables on transition states and energy barriers, cannot be constructed at this time.

Applications of N,n Diethylcyclohexylamine in Advanced Materials and Chemical Processes

Polymer Science and Engineering

In the field of polymer science, tertiary amines are often employed as catalysts to accelerate polymerization reactions. Their basic nature allows them to influence the kinetics of polymer chain formation.

Tertiary amines are a well-established class of catalysts used to accelerate the polymerization process for polyurethanes. researchgate.net Among these, N,N-dimethylcyclohexylamine (DMCHA) is frequently selected as a catalyst for producing a wide range of rigid polyurethane foams, including those used for insulation. researchgate.netohans.com These catalysts can significantly influence the reaction between isocyanates and polyols, which is the fundamental chemistry behind polyurethane formation. whamine.com While the catalytic activity of the closely related compound DMCHA is well-documented for polyurethane synthesis, specific research detailing the catalytic role of N,N-Diethylcyclohexylamine in the synthesis of specific polymers is not prominently available in the reviewed literature.

No information was found regarding the specific application of this compound in the synthesis of double-network polymer evaporators.

Solvent and Extraction Systems

The physicochemical properties of this compound make it a candidate for use in innovative solvent-based separation and extraction technologies, particularly those that leverage temperature-dependent phase behavior.

Temperature Swing Solvent Extraction (TSSE) is an emerging membrane-less desalination technology designed for high-salinity brines. This method utilizes low-polarity solvents that exhibit temperature-dependent water solubility to selectively extract water over salt. This compound has been investigated as a tertiary amine solvent for this purpose. The process involves contacting the amine solvent with saline water at a lower temperature, where water partitions into the solvent phase. After separating the water-laden solvent, the temperature is raised, causing the water's solubility in the amine to decrease and allowing for the recovery of desalinated water.

Research has compared the efficacy of various secondary and tertiary amines in the TSSE process. The efficiency of water recovery and the purity of the final product water are dependent on the molecular structure of the amine used.

| Amine Class | Example Compounds Studied in TSSE |

|---|---|

| Secondary Amines | Diisopropylamine, N-methylcyclohexylamine, N-ethylcyclohexylamine |

| Tertiary Amines | Triethylamine (B128534), N,N-dimethylcyclohexylamine, This compound |

This compound is utilized in the development of thermomorphic biphasic solvents for CO2 capture. d-nb.infochalmers.se These novel solvent systems are designed to reduce the significant energy penalty associated with solvent regeneration in conventional carbon capture processes. Lipophilic amines, such as this compound, have limited solubility in water and can form two phases. d-nb.info

The process leverages a temperature swing to induce a phase change. During absorption at lower temperatures, the solvent mixture is homogeneous, allowing for efficient CO2 capture. Upon heating for regeneration, the solvent separates into two liquid phases: a CO2-lean organic phase and a CO2-rich aqueous phase. This phase separation facilitates the release of CO2 at a lower energy cost compared to traditional single-phase amine solvents. This compound is considered within this class of solvents, and its thermal degradation has been a subject of study to assess its stability and long-term viability in such applications. semanticscholar.org

The effectiveness of amine-based solvent systems, such as those used in TSSE and CO2 capture, is fundamentally governed by the molecular interactions between the amine, water, and the target species (salts or CO2). For this compound, the interplay of hydrogen bonding, van der Waals forces, and hydrophobic effects dictates its performance.

Complexation and Coordination Chemistry

The role of organic amines in the synthesis and properties of metal complexes is a significant area of research. This compound, in particular, serves as a valuable templating agent, influencing the structure and potential applications of the resulting coordination compounds.

This compound as a Template in Uranyl Oxalate (B1200264) Complex Synthesis

In the field of actinide chemistry, amine templates are utilized as structure-directing agents (SDAs) that participate in the reaction and become incorporated into the final crystal structure. researchgate.net Research has demonstrated the successful design and synthesis of several protonated amine-templated uranyl oxalate complexes. researchgate.net The use of this compound as a template in these syntheses has been specifically noted for its influence on the resulting complex's properties. researchgate.net Amine templates like this compound play a crucial role by acting as a template, filling gaps, and balancing charges within the crystal structure. taylorandfrancis.com They can function as hydrogen bond donors or acceptors, connecting the anion skeleton and facilitating the formation of high-dimensional 3D crystal structures. taylorandfrancis.com

Influence of Amine Templates on Crystal Structure and Properties of Metal Complexes

The table below summarizes the influence of different amine templates on the properties of uranyl oxalate complexes, as described in the literature.

| Amine Template | Influence on Crystal Structure | Resulting Properties & Potential Applications |

| This compound | Promotes a denser crystal structure and better thermal stability due to the flexibility of alkyl substituents on the N atom. researchgate.netrawdatalibrary.net | Potential application as a CO gas storage material. researchgate.net |

| Cyclohexylamine (B46788) | Influences the crystal properties for specific applications. researchgate.net | Potential application as an ultraviolet irradiation chemical dosimeter. researchgate.net |

| N-methylpiperazine | Can form different crystal systems (monoclinic or triclinic) depending on synthesis conditions. researchgate.nettandfonline.com | Potential as a fluorescent sensor material and a CO gas reservoir. researchgate.nettandfonline.com |

| Piperazine diamine | The structure-orienting effect is highly dependent on the proportion and concentration of the solute. researchgate.net | Potential as a material for reusable fluorescent sensors. researchgate.net |

Potential Applications of Templated Complexes (e.g., Gas Storage Materials)

The specific structure imparted by the amine template directly influences the potential applications of the resulting metal complex. Uranyl hybrid materials, including those templated by protonated amines, have garnered attention for their unique characteristics and a range of applications such as gas storage, catalysis, and as optical radiation detectors. taylorandfrancis.com

A notable finding is that the uranyl oxalate complex synthesized using this compound as a template shows potential for application as a carbon monoxide (CO) gas storage material. researchgate.net This suggests that the specific voids and channels created within the crystal lattice, as directed by the this compound molecule, are suitable for entrapping gas molecules like CO. Other amine-templated uranyl oxalate complexes have also shown promise as gas reservoirs; for example, a complex templated with N-methylpiperazine demonstrated the ability to release CO gas from its lattice under UV light. researchgate.nettandfonline.com

Chemical Process Optimization and Design

The selection and use of chemicals in industrial processes are increasingly guided by principles of sustainability and safety. This compound has been considered within frameworks aimed at optimizing chemical processes from an early design stage.

Integration in Computer-Aided Molecular Design (CAMD) for Sustainable Processes

Computer-Aided Molecular Design (CAMD) is a computational tool used for efficient solvent selection and design by leveraging powerful modeling and optimization techniques. hw.ac.uk In advanced CAMD approaches, molecules are first created in silico, allowing for the screening and assessment of numerous molecular structures for their technical and sustainability profiles before any experimental testing is done. chalmers.se This is crucial because the design phase offers the most freedom to influence critical decisions at an early stage. chalmers.se

This compound (abbreviated as DECA) has been included in the scope of studies that apply predictive modeling and streamlined techniques to assess potential hazards as part of the CAMD and process setup. chalmers.se The goal of integrating these assessments is to design more sustainable products and processes by considering sustainability metrics as objectives from the very beginning of the design process. ethz.ch

Environmental, Health, and Safety (EHS) Assessment in Process Design

There is a growing need to incorporate Environmental, Health, and Safety (EHS) considerations into every decision-making step throughout process development. ntnu.no Frameworks have been developed to estimate EHS hazards during the early stages of process design, using molecular property data even before a detailed plant layout is available. chalmers.se

The EHS assessment of chemical alternatives is a critical component of early-stage process design. chalmers.se this compound is among the chemical structures for which potential environmental, health, and safety hazards are estimated using predictive modeling. chalmers.se This type of assessment can be conducted at both the substance level, which involves predictive models for individual chemicals, and the process level, which evaluates the potential impact of a system utilizing those chemicals. chalmers.se Such EHS hazard evaluation methods provide index scores for a substance across various categories, including mobility, fire/explosion risk, toxicity, and environmental persistence. researchgate.net

The table below outlines the general stages of EHS assessment in early chemical process design, where a compound like this compound would be evaluated.

| Design Stage | Available Information | EHS Assessment Focus |

| Process Chemistry I | Basic reaction routes, ideal performance (e.g., 100% yield). ntnu.no | Initial screening of substances based on inherent EHS hazard properties. ntnu.no |

| Process Chemistry II | Laboratory-scale data (e.g., actual yield, by-products). | More detailed hazard assessment of all chemicals involved in the most promising routes. |

| Conceptual Design | Preliminary process flow diagrams, mass and energy balances. | Evaluation of process-level EHS scores, considering chemical inventories and operating conditions. ntnu.no |

| Detailed Design | Complete process flowsheet, equipment sizing. | Comprehensive risk assessment, including HAZOP (Hazard and Operability) studies. chalmers.se |

Analytical Methodologies and Characterization of N,n Diethylcyclohexylamine and Its Derivatives

Chromatographic Separations

Chromatographic techniques are essential for separating N,N-Diethylcyclohexylamine from complex mixtures, enabling its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it an ideal tool for screening and identifying this compound in various matrices. aqmd.govresearchgate.neth-brs.de In a typical GC/MS analysis, a sample is injected into the GC, where its components are separated based on their volatility and interaction with the stationary phase. As each component, including this compound, elutes from the GC column, it enters the mass spectrometer. nih.gov

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. This process generates a unique mass spectrum for each compound, which serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic pattern of fragment ions. By comparing the retention time from the GC and the mass spectrum with that of a known standard, GC/MS allows for the confident and sensitive detection of this compound even at trace levels in complex mixtures. nist.gov

Table 3: Key Identifiers for GC/MS Analysis of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.29 g/mol |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Application in System Suitability Testing for Chromatographic Screening

System suitability testing (SST) is a critical component of chromatographic analysis, ensuring that the analytical system is performing correctly and is capable of delivering reliable and reproducible results. While no specific widespread application of this compound as a standard compound for SST in chromatographic screening is documented, its properties make it a plausible candidate for such a role, particularly in gas chromatography (GC) methods.

In the context of chromatographic screening, a system suitability test mixture often includes compounds that challenge the chromatographic system in various ways. An ideal SST compound would be stable, readily available in high purity, and have a retention time that is appropriate for the analysis being performed. This compound, with a boiling point of 193°C, is amenable to analysis by GC. fishersci.ca

Should this compound be employed in a system suitability test, several key performance indicators of the chromatographic system would be monitored. These parameters ensure the system's precision, accuracy, and specificity.

A hypothetical system suitability test for a GC method could involve the following parameters, which would be monitored using a standard solution of this compound:

Retention Time (RT): The consistency of the retention time of this compound would be a measure of the stability of the carrier gas flow rate and the oven temperature. A significant shift in retention time could indicate a problem with the system.

Peak Area or Height: The reproducibility of the peak area or height from multiple injections of a standard concentration of this compound would demonstrate the precision of the injection system and the detector response.

Peak Asymmetry (Tailing Factor): The symmetry of the chromatographic peak is a crucial indicator of the quality of the chromatographic column and the inertness of the system. Active sites in the injector liner or the column can lead to peak tailing, which can affect the accuracy of integration. For a well-performing system, the tailing factor should be close to 1.

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. A higher number of theoretical plates indicates a more efficient column, resulting in sharper peaks and better separation of components.

The following interactive table outlines hypothetical system suitability parameters that could be established for a GC analysis using this compound as a reference compound.

| Parameter | Acceptance Criteria | Potential Cause for Failure |

| Retention Time (RT) | ± 2% of the established RT | Fluctuations in oven temperature or carrier gas flow rate. |

| Peak Area Reproducibility (RSD) | ≤ 5% for 5 replicate injections | Issues with the autosampler, syringe, or detector. |

| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Column degradation, active sites in the system. |

| Theoretical Plates (N) | ≥ 50,000 | Column aging, improper column installation. |

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For a chemical compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound and studying its decomposition kinetics.

A hypothetical TGA analysis of this compound would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating the onset of decomposition. The temperature at which this decomposition begins is a measure of its thermal stability. The analysis would typically be performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The expected findings from a TGA of this compound are summarized in the table below:

| Temperature Range (°C) | Expected Mass Change | Interpretation |

| Ambient to ~150 | Negligible | The compound is thermally stable in this range. |

| > 150 - 200 | Significant mass loss | Onset of thermal decomposition. |

| > 200 | Continued mass loss | Complete decomposition of the compound. |

The decomposition products of this compound upon heating would likely include smaller volatile amines, alkenes from the cyclohexyl ring, and other hydrocarbon fragments.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

Specific DSC thermograms for this compound are not prevalent in the available scientific literature. However, based on its physical properties, certain thermal events can be predicted. This compound is a liquid at room temperature with a reported boiling point of 193°C. fishersci.ca

A DSC analysis of this compound would likely show an endothermic event corresponding to its boiling point. If the sample were to be cooled to a sufficiently low temperature, a crystallization exotherm and a subsequent melting endotherm could be observed. The temperatures and enthalpies of these transitions provide important thermodynamic data about the compound.

The following table outlines the expected thermal transitions for this compound that could be characterized by DSC:

| Thermal Transition | Expected Temperature Range (°C) | Type of Transition |

| Melting Point | Below room temperature | Endothermic |

| Boiling Point | ~193 | Endothermic |

The absence of detailed, publicly available TGA and DSC studies on this compound highlights an area where further research could provide valuable data for the chemical and analytical communities.

Theoretical and Computational Studies of N,n Diethylcyclohexylamine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, can provide detailed information about molecular geometries, energies, and various spectroscopic properties. For a molecule like N,N-Diethylcyclohexylamine, these calculations can offer a fundamental understanding of its behavior at the atomic level.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for predicting molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density.

Although specific ab initio or DFT studies on this compound are not readily found, the methodologies can be applied to determine a range of its properties. These would typically include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to identify characteristic vibrational modes.

Thermochemical Data: Estimating the enthalpy of formation, entropy, and heat capacity.

For analogous tertiary amines, DFT calculations have been successfully employed to predict these properties with a high degree of accuracy. For instance, studies on triethylamine (B128534), a structurally simpler analog, have demonstrated the utility of methods like B3LYP with various basis sets in obtaining reliable geometric and electronic data.

Table 1: Predicted Molecular Properties of a Tertiary Amine (Illustrative Example)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 0.85 D | B3LYP/6-31G* |

| HOMO Energy | -5.9 eV | B3LYP/6-31G* |

| LUMO Energy | 1.2 eV | B3LYP/6-31G* |

| HOMO-LUMO Gap | 7.1 eV | B3LYP/6-31G* |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Investigation of Catalytic Mechanisms at a Quantum Level

Tertiary amines are known to act as catalysts in various organic reactions, often functioning as nucleophiles or bases. Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of such catalytic cycles. These investigations typically involve:

Mapping Reaction Pathways: Identifying the transition state structures and intermediates along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates.

Understanding Catalyst-Substrate Interactions: Analyzing the nature of the bonds formed and broken during the catalytic process.

While there is no specific research on the catalytic mechanisms of this compound at a quantum level, studies on other tertiary amine catalysts have provided significant insights. For example, DFT calculations have been used to explore the role of triethylamine in promoting the Baylis-Hillman reaction, revealing the energetics of the nucleophilic addition and subsequent proton transfer steps. Such computational approaches could be similarly applied to understand the potential catalytic activity of this compound in various chemical transformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a bridge between the quantum mechanical world of electrons and the macroscopic properties of chemical systems. These methods are particularly useful for studying the behavior of molecules in different environments and for predicting their physical, chemical, and biological properties.

Simulation of Interactions in Solvent Systems

The behavior of a molecule can be significantly influenced by its surrounding solvent. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques to study these solute-solvent interactions. For this compound, such simulations could provide insights into:

Solvation Structure: Determining the arrangement of solvent molecules (e.g., water) around the amine, including the formation of hydrogen bonds.

Thermodynamics of Solvation: Calculating the free energy, enthalpy, and entropy of solvation.

Transport Properties: Predicting diffusion coefficients and viscosity in different solvents.

Simulations of similar amine compounds in aqueous solutions have shown how the hydrophobic cyclohexyl group and the basic nitrogen atom of this compound would likely interact with water molecules. The nitrogen atom would be expected to act as a hydrogen bond acceptor, while the alkyl groups would influence the local water structure through hydrophobic interactions.

Predictive Modeling for Environmental, Health, and Safety Properties

Computational models are increasingly used to predict the environmental fate, toxicity, and safety of chemical compounds, reducing the need for extensive experimental testing. For this compound, these predictive models could estimate:

Environmental Fate: Properties such as biodegradability, soil sorption (Koc), and bioconcentration factor (BCF) can be predicted using Quantitative Structure-Property Relationship (QSPR) models.

Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate potential toxicity to various organisms.

Physicochemical Hazards: Properties like flash point and vapor pressure can be estimated using computational methods.

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a particular property. While specific SAR studies focusing on this compound are not prevalent, research on related tertiary amines and cyclohexylamine (B46788) derivatives has established several important relationships.

For instance, in the context of CO2 capture, studies have shown that the basicity and steric hindrance around the nitrogen atom in tertiary amines significantly influence their absorption capacity and kinetics. In toxicological studies of various amines, factors such as lipophilicity (logP) and the electronic properties of substituents have been found to be critical determinants of their adverse effects. These general principles from SAR studies on analogous compounds can provide a preliminary assessment of the potential activities and properties of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-Diethylcyclohexylamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear impervious gloves, safety goggles, and flame-retardant lab coats. Use a half/full-face respirator if vapor generation is likely .

- Ventilation : Conduct experiments in a fume hood or under local exhaust to prevent inhalation exposure .

- Storage : Store in a cool, well-ventilated area under inert gas (e.g., nitrogen) to minimize oxidation .

- Spill Management : Absorb spills with dry sand or inert absorbents; avoid water to prevent spreading .

- Fire Safety : Use dry chemical powder or CO₂ extinguishers (flash point: 57°C) .

Q. How is this compound synthesized, and what are common impurities?

- Methodological Answer :

- Synthesis Route : React cyclohexylamine with ethanol via alkylation. This produces this compound alongside by-products like N-ethylcyclohexylamine .

- Purification : Distillation under reduced pressure is recommended. Suppliers report >98% purity (GC), with residual solvents as primary impurities .

- Validation : Confirm purity via gas chromatography (GC) and NMR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.